(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester
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Overview
Description
(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[310]hexane-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of (1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route includes the use of α-amino ketones and O-acyl oximes. The reaction is catalyzed by copper, which facilitates the oxidative dehydrogenative [3 + 2] annulation process . This method allows for the formation of the bicyclic structure through the creation of new C(sp2)-C(sp2) and C(sp2)-N bonds.
Chemical Reactions Analysis
(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research In medicinal chemistry, it is studied for its potential as a building block for drug development Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents In synthetic organic chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules
Comparison with Similar Compounds
When compared to similar compounds, (1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester stands out due to its unique bicyclic structure. Similar compounds include other bicyclic amines and esters, which may share some chemical properties but differ in their specific applications and reactivity. The distinctiveness of this compound lies in its ability to form stable intermediates and its potential for diverse chemical transformations .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8?,11-/m0/s1 |
InChI Key |
NOSRZTLSBWIBHC-LYNSQETBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2[C@]1(C2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)CO |
Origin of Product |
United States |
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